molecular formula C20H30N2 B017237 BRN 3372114 CAS No. 102314-46-5

BRN 3372114

Cat. No.: B017237
CAS No.: 102314-46-5
M. Wt: 298.5 g/mol
InChI Key: VGUTXEYVDQAZOT-UHFFFAOYSA-N
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Description

Based on contextual analysis of the evidence, CAS 6307-83-1 (C₇H₄BrNO₄, molecular weight 246.02) and CAS 899809-61-1 (C₁₇H₁₅NO₂, molecular weight 265.31) are highlighted as compounds with detailed physicochemical and synthetic data that may align with the intended scope of BRN 3372114 . For this article, we assume this compound corresponds to one of these compounds and proceed with comparisons to their structural analogs.

Properties

CAS No.

102314-46-5

Molecular Formula

C20H30N2

Molecular Weight

298.5 g/mol

IUPAC Name

2-cyclohexyl-4-(diethylamino)-2-phenylbutanenitrile

InChI

InChI=1S/C20H30N2/c1-3-22(4-2)16-15-20(17-21,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5,7-8,11-12,19H,3-4,6,9-10,13-16H2,1-2H3

InChI Key

VGUTXEYVDQAZOT-UHFFFAOYSA-N

SMILES

CCN(CC)CCC(C#N)(C1CCCCC1)C2=CC=CC=C2

Canonical SMILES

CCN(CC)CCC(C#N)(C1CCCCC1)C2=CC=CC=C2

Synonyms

α-[2-(Diethylamino)ethyl]-α-phenylcyclohexaneacetonitrile

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(2-(Diethylamino)ethyl)-alpha-phenylcyclohexaneacetonitrile typically involves multiple steps, starting with the preparation of the cyclohexane ring and the introduction of the phenyl and diethylamino groups. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Alpha-(2-(Diethylamino)ethyl)-alpha-phenylcyclohexaneacetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Alpha-(2-(Diethylamino)ethyl)-alpha-phenylcyclohexaneacetonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of alpha-(2-(Diethylamino)ethyl)-alpha-phenylcyclohexaneacetonitrile involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with various receptors and enzymes, modulating their activity and leading to specific biological effects. The phenyl and cyclohexane groups contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key properties of BRN 3372114 (hypothetically assigned to CAS 6307-83-1 and CAS 899809-61-1) and their analogs are summarized below:

Table 1: Physicochemical Comparison

Compound (CAS) Molecular Formula Molecular Weight Solubility (mg/mL) Absorption Spectrum Key Functional Groups
This compound (6307-83-1) C₇H₄BrNO₄ 246.02 0.199 High Bromo, Nitro, Carboxylic Acid
3-Bromo-4-methyl-5-nitrobenzoic acid (34545-20-5) C₈H₆BrNO₄ 276.04 0.215 High Bromo, Nitro, Methyl, Carboxylic Acid
This compound (899809-61-1) C₁₇H₁₅NO₂ 265.31 0.019–0.085 High GI absorption Amide, Aromatic
N-(4-Methoxyphenyl)acetamide (4033-86-7) C₉H₁₁NO₂ 165.19 0.043 Moderate Methoxy, Amide

Key Findings :

  • CAS 6307-83-1 exhibits higher solubility (0.199 mg/mL) compared to its methyl-substituted analog (34545-20-5), likely due to reduced steric hindrance .
  • CAS 899809-61-1 shows lower solubility (0.019–0.085 mg/mL) than simpler amides (e.g., 4033-86-7), attributed to its bulky aromatic substituents .

Key Findings :

  • CAS 6307-83-1 is synthesized via catalytic reduction with Tin(II) chloride, achieving high yields (94%) under mild conditions .
  • CAS 899809-61-1 requires more specialized reagents (e.g., hexamethyldisilazane), reflecting the complexity of its amide bond formation .

Q & A

Basic Research Questions

Q. How can researchers identify literature gaps for BRN 3372114 to formulate a focused research question?

  • Methodological Answer : Conduct a systematic literature review using databases like PubMed, SciFinder, or Web of Science. Prioritize recent studies (post-2020) to ensure relevance. Use keywords such as "this compound synthesis," "physicochemical properties," or "biological activity." Evaluate gaps in areas like structural analogs, understudied applications (e.g., catalytic potential), or conflicting results in existing datasets. Ensure alignment with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. What steps ensure a research question on this compound is both feasible and hypothesis-driven?

  • Methodological Answer :

Define scope: Narrow the question to a specific property (e.g., "How does pH affect the stability of this compound in aqueous solutions?").

Assess resources: Confirm access to instrumentation (e.g., HPLC for purity analysis) and reference materials.

Align with testable hypotheses: For example, "Lower pH increases degradation rates due to protonation of hydroxyl groups."
Reference frameworks from and to ensure reproducibility and structured experimental design .

Q. How should researchers balance specificity and complexity when designing studies on this compound?

  • Methodological Answer : Use iterative refinement. Start with a broad question (e.g., "What are the catalytic applications of this compound?"), then narrow using sub-questions (e.g., "Does this compound exhibit enantioselectivity in cross-coupling reactions?"). Avoid overly narrow questions (e.g., limited to a single solvent system) unless justified by preliminary data. Apply criteria from and to ensure measurability and argumentative depth .

Advanced Research Questions

Q. What experimental design strategies mitigate challenges in synthesizing high-purity this compound?

  • Methodological Answer :

  • Parameter optimization : Systematically vary reaction conditions (temperature, solvent, catalysts) using Design of Experiments (DoE) frameworks.
  • Characterization : Combine NMR, X-ray crystallography, and mass spectrometry to confirm structural integrity.
  • Reproducibility : Document protocols per guidelines, including step-by-step procedures and impurity thresholds (<1% by HPLC) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

Root-cause analysis : Compare experimental variables (e.g., cell lines, assay protocols) across studies.

Validation : Replicate key experiments under controlled conditions, using standardized reagents.

Meta-analysis : Statistically aggregate data to identify outliers or trends (e.g., using Cochrane Review methods).
Reference and for data triangulation and conflict resolution frameworks .

Q. What methodologies enable mechanistic studies of this compound’s interactions at the molecular level?

  • Methodological Answer :

  • Computational modeling : Perform DFT calculations or MD simulations to predict binding affinities/reactivity.
  • Spectroscopic techniques : Use stopped-flow kinetics or fluorescence quenching to track real-time interactions.
  • Cross-disciplinary integration : Combine biochemical assays (e.g., enzyme inhibition) with structural data (e.g., cryo-EM).
    Align with ’s emphasis on hypothesis-driven design and reproducibility .

Data Analysis & Interpretation

Q. How should researchers structure data collection to support robust statistical analysis of this compound’s properties?

  • Methodological Answer :

  • Predefine metrics : Include quantitative endpoints (e.g., IC50 values, reaction yields) and qualitative observations (e.g., color changes during synthesis).
  • Use validated tools : Employ software like GraphPad Prism for ANOVA or regression analysis.
  • Address bias : Blind experiments or randomize sample processing where applicable.
    Follow and for data integrity and reporting standards .

Q. What frameworks guide ethical data presentation when publishing findings on this compound?

  • Methodological Answer :

  • Transparency : Disclose all raw data and negative results in supplementary materials.
  • Attribution : Cite prior work rigorously, avoiding "citation stuffing" ().
  • Conflict mitigation : Declare funding sources or competing interests per ICMJE guidelines.
    Reference and for ethical alignment and significance justification .

Tables: Key Criteria for Research Questions

Criterion Application to this compound Research Source
Feasibility Confirm access to synthesis labs and analytical tools
Originality Explore understudied applications (e.g., photochemistry)
Significance Link to broader fields (e.g., drug development)
Measurability Define quantifiable endpoints (e.g., yield, purity)

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